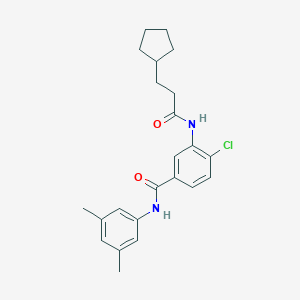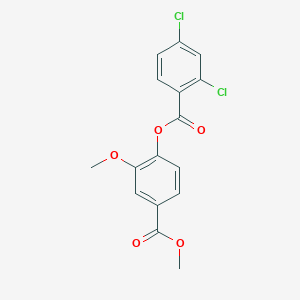
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses.
Mécanisme D'action
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide is a selective inhibitor of JAK3, a protein kinase that is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is expressed primarily in immune cells, and it plays a crucial role in the development and function of T cells, B cells, and natural killer cells. By inhibiting JAK3, 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide blocks the signaling pathways of these cytokines, which reduces the activation and proliferation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has several biochemical and physiological effects that are relevant to its use in the treatment of autoimmune diseases. The drug has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), which are involved in the pathogenesis of rheumatoid arthritis, psoriasis, and lupus. 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide also reduces the activation and proliferation of T cells and B cells, which are responsible for the production of autoantibodies and the destruction of healthy tissue in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has several advantages and limitations for lab experiments. The drug is highly selective for JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell signaling and function. 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide is also effective in reducing the production of pro-inflammatory cytokines, which can be measured using various assays such as ELISA and qPCR. However, 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide.
Orientations Futures
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has several potential future directions for research and development. One direction is to investigate the use of 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide in combination with other drugs for the treatment of autoimmune diseases. 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and lupus, but it may be more effective in combination with other drugs that target different signaling pathways involved in these diseases. Another direction is to investigate the use of 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide in other autoimmune diseases such as multiple sclerosis, Crohn's disease, and type 1 diabetes. 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has shown promise in animal models of these diseases, and further research is needed to determine its potential efficacy in humans. Finally, future research could focus on the development of new JAK3 inhibitors that are more potent and selective than 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide, which could lead to the development of more effective treatments for autoimmune diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and the acid, and the final purification of the product. The synthesis method has been described in detail in several research papers, and it involves the use of various reagents and solvents. The yield of the synthesis process is typically around 30-40%, and the purity of the final product is usually over 95%.
Applications De Recherche Scientifique
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. The drug has shown promising results in animal models of rheumatoid arthritis, psoriasis, and lupus, and it has also been tested in humans with these conditions. In clinical trials, 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has been shown to reduce the symptoms of rheumatoid arthritis and improve joint function in patients who did not respond to other treatments. The drug has also been shown to be effective in the treatment of psoriasis and lupus.
Propriétés
Nom du produit |
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide |
|---|---|
Formule moléculaire |
C23H27ClN2O2 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C23H27ClN2O2/c1-15-11-16(2)13-19(12-15)25-23(28)18-8-9-20(24)21(14-18)26-22(27)10-7-17-5-3-4-6-17/h8-9,11-14,17H,3-7,10H2,1-2H3,(H,25,28)(H,26,27) |
Clé InChI |
AIWAPZCPUMFBSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCC3CCCC3)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCC3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-isopentylbenzamide](/img/structure/B309262.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-phenylbenzamide](/img/structure/B309263.png)
![N-(2-chlorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309264.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309266.png)
![Propyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309267.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309271.png)
![2,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309272.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)
![Ethyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309275.png)
![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)
![4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
![Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309282.png)
![Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B309283.png)